

Technical Guide: 3,3-Dimethylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,3-Dimethylpiperidin-4-one hydrochloride
CAS No.: 648921-37-3
Cat. No.: B1398545

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Core Identity & Physicochemical Profile[1][2][3][4]

Compound Name: **3,3-Dimethylpiperidin-4-one hydrochloride** CAS Number: 648921-37-3

Molecular Formula: C₇H₁₄ClNO Molecular Weight: 163.64 g/mol

Structural Significance

The 3,3-dimethylpiperidin-4-one scaffold represents a critical structural motif in modern medicinal chemistry, primarily utilized to exploit the Thorpe-Ingold effect (gem-dimethyl effect). By introducing two methyl groups at the

-position to the ketone, researchers can induce conformational restrictions that favor cyclization or lock the piperidine ring into a specific chair conformation, thereby enhancing binding affinity to target proteins (e.g., kinases, GPCRs) and improving metabolic stability by blocking

-oxidation sites.

Physicochemical Constants

Property	Value	Note
Appearance	White to off-white crystalline solid	Hygroscopic nature requires desiccant storage.
Melting Point	185–190 °C (dec.)	Decomposition often observed upon melting.
Solubility	Water, Methanol, DMSO	Limited solubility in non-polar solvents (DCM, Hexane).
pKa (Conj. Acid)	~9.8 (Piperidine N)	Estimate based on piperidine scaffold.
H-Bond Donors	2 (NH ⁺ , Cl ⁻ interaction)	Salt form facilitates crystallization.

Synthetic Methodology

Primary Synthetic Route: -Dialkylation

The most robust laboratory-scale synthesis involves the sequential alkylation of a protected piperidin-4-one precursor. This method allows for precise control over the degree of alkylation.

Precursor: N-Boc-piperidin-4-one (or N-Benzyl analog) Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), HCl/Dioxane.

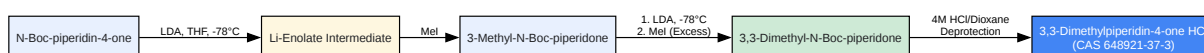
Step-by-Step Protocol:

- **Enolate Formation:** Cool a solution of N-Boc-piperidin-4-one in dry THF to -78°C. Add 1.1 equivalents of LDA dropwise. The steric bulk of LDA prevents nucleophilic attack on the carbonyl.
- **First Methylation:** Add Methyl Iodide (1.1 eq) slowly. Allow to warm to 0°C. This yields the 3-methyl intermediate.
- **Second Enolate Formation:** Cool the reaction mixture again to -78°C. Add a second portion of LDA (1.2 eq). The kinetic enolate forms preferentially at the already substituted position due to thermodynamic stabilization of the more substituted double bond (though

regioselectivity must be monitored; often excess base/Mel is used in a "one-pot" double alkylation strategy for symmetry).

- Second Methylation: Add excess Methyl Iodide. Warm to room temperature.
- Deprotection: Treat the N-Boc-3,3-dimethylpiperidin-4-one with 4M HCl in Dioxane.
- Isolation: The hydrochloride salt precipitates as a white solid. Filter and wash with cold ether.

Synthetic Pathway Diagram



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Figure 1: Step-wise synthesis via kinetic enolate alkylation.

Applications in Drug Discovery[2]

The Gem-Dimethyl Effect in SAR

The introduction of the 3,3-dimethyl group is rarely accidental; it is a strategic "magic methyl" application.

- Conformational Locking: The bulky methyl groups create steric strain (1,3-diaxial interactions) that disfavors the equatorial placement of adjacent substituents, often locking the piperidine ring into a specific twist-boat or chair conformation that perfectly matches a receptor pocket.
- Metabolic Blocking: The C3 position of piperidines is a common site for CYP450-mediated oxidation. Methylating this site blocks metabolic soft spots, extending the half-life () of the drug candidate.

Key Therapeutic Areas

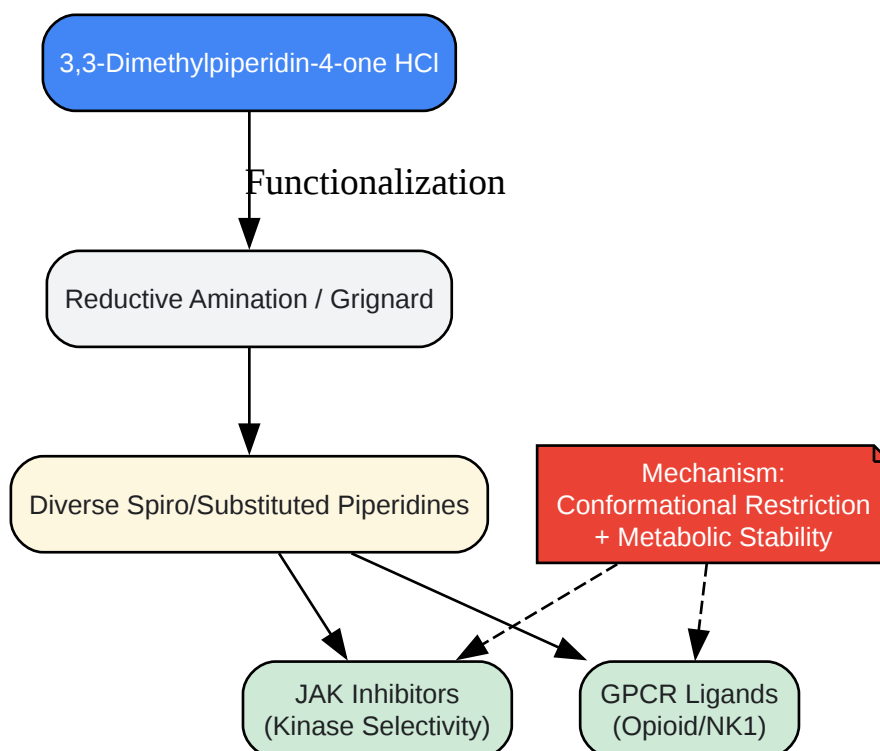
- Janus Kinase (JAK) Inhibitors: Analogs of Tofacitinib utilize substituted piperidine rings. While Tofacitinib features a 4-methyl-3-aminopiperidine core, the 3,3-dimethyl scaffold is used in next-generation library screening to probe the spatial tolerance of the ATP-binding pocket of JAK1/JAK3 enzymes.
- Opioid Receptor Modulators: The piperidin-4-one core is the parent scaffold for Fentanyl.[1] Introduction of 3,3-dimethyl groups creates "sterically bulky" analogs used to map the hydrophobic pockets of the

-opioid receptor, often reducing potency but increasing selectivity for

or

subtypes.
- Neurokinin-1 (NK1) Antagonists: Used in antiemetic drugs (e.g., Aprepitant analogs), where the piperidine ring serves as a central scaffold. The gem-dimethyl group prevents rapid hepatic clearance.

Mechanistic Workflow: From Scaffold to Lead



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Figure 2: Utilization of the scaffold in high-throughput medicinal chemistry campaigns.

Analytical Characterization

To validate the integrity of the synthesized salt, the following spectral features must be observed.

Technique	Expected Signal	Assignment
^1H NMR (DMSO- d_6)	1.05 (s, 6H)	Gem-dimethyl protons (Singlet is diagnostic).
2.40 (s, 2H)	C5-H protons (Adjacent to ketone).	
3.10-3.30 (m, 4H)	C2-H and C6-H (Adjacent to Nitrogen).	
9.20 (br s, 2H)	NH_2^+ (Ammonium salt protons).	
^{13}C NMR	~208 ppm	Carbonyl (C=O) carbon.
~22 ppm	Methyl carbons.	
IR Spectroscopy	1715–1725 cm^{-1}	Strong C=O stretch (Ketone).
2800–3000 cm^{-1}	Broad N-H stretch (Amine salt).	

Safety & Handling

- Hazards: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319). The free base is volatile and may act as a respiratory irritant.
- Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

- Spill Protocol: Neutralize with weak base (Sodium Bicarbonate) before disposal. Do not allow entry into drains due to potential aquatic toxicity of piperidine derivatives.

References

- BenchChem. (n.d.). **3,3-Dimethylpiperidin-4-one hydrochloride** Product Page. Retrieved from
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidin-4-one derivatives. Retrieved from
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidin-4-one hydrochloride derivatives. Retrieved from
- Google Patents. (2020). Processes for preparing substituted piperidin-3-amines (Tofacitinib intermediates). WO2020204647A1. Retrieved from

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Sources

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